molecular formula C12H13NO B068270 4-Methoxy-7-methylindane-5-carbonitrile CAS No. 175136-10-4

4-Methoxy-7-methylindane-5-carbonitrile

Cat. No.: B068270
CAS No.: 175136-10-4
M. Wt: 187.24 g/mol
InChI Key: SOWLMGGHQDIIQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-7-methylindane-5-carbonitrile typically involves the reaction of appropriate indane derivatives with methoxy and methyl substituents. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The specific synthetic route may vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7-methylindane-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted indane derivatives.

Scientific Research Applications

4-Methoxy-7-methylindane-5-carbonitrile is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for potential therapeutic applications due to its structural properties.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-7-methylindane-5-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The methoxy and methyl groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyindane-5-carbonitrile
  • 7-Methylindane-5-carbonitrile
  • 4-Methoxy-7-methylindane

Uniqueness

4-Methoxy-7-methylindane-5-carbonitrile is unique due to the presence of both methoxy and methyl groups on the indane ring, which can influence its chemical reactivity and biological activity. This combination of substituents may provide distinct properties compared to other similar compounds.

Properties

IUPAC Name

4-methoxy-7-methyl-2,3-dihydro-1H-indene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8-6-9(7-13)12(14-2)11-5-3-4-10(8)11/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWLMGGHQDIIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1CCC2)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379335
Record name 4-Methoxy-7-methylindane-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-10-4
Record name 4-Methoxy-7-methylindane-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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